molecular formula C13H14ClN3O3 B2475184 2-Chloro-N-[4-(2,6-dioxo-1,3-diazinan-4-yl)phenyl]propanamide CAS No. 2411269-43-5

2-Chloro-N-[4-(2,6-dioxo-1,3-diazinan-4-yl)phenyl]propanamide

Cat. No. B2475184
CAS RN: 2411269-43-5
M. Wt: 295.72
InChI Key: CFYRAUWBDJKJOU-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(2,6-dioxo-1,3-diazinan-4-yl)phenyl]propanamide, also known as CDPP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CDPP belongs to the class of amide compounds and has a molecular formula of C14H14ClN3O3.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[4-(2,6-dioxo-1,3-diazinan-4-yl)phenyl]propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory prostaglandins. This compound has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to reduce inflammation, induce apoptosis in cancer cells, and improve glucose tolerance and insulin sensitivity. This compound has also been shown to have antioxidant properties and to inhibit the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-N-[4-(2,6-dioxo-1,3-diazinan-4-yl)phenyl]propanamide in lab experiments is its high purity, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the scientific research of 2-Chloro-N-[4-(2,6-dioxo-1,3-diazinan-4-yl)phenyl]propanamide. One direction is to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to explore its mechanism of action in more detail to better understand its effects on inflammation, cancer, and diabetes. Additionally, future studies could investigate the pharmacokinetics and toxicity of this compound to determine its safety and efficacy as a therapeutic agent.

Synthesis Methods

The synthesis of 2-Chloro-N-[4-(2,6-dioxo-1,3-diazinan-4-yl)phenyl]propanamide involves the reaction of 2,6-dioxo-1,3-diazinan-4-amine and 4-(2-chloroacetyl)phenylboronic acid in the presence of a palladium catalyst. The reaction yields this compound as a white solid with a purity of over 95%.

Scientific Research Applications

2-Chloro-N-[4-(2,6-dioxo-1,3-diazinan-4-yl)phenyl]propanamide has shown potential as a therapeutic agent in various scientific research studies. It has been investigated for its anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. In animal models, this compound has been shown to improve glucose tolerance and insulin sensitivity.

properties

IUPAC Name

2-chloro-N-[4-(2,6-dioxo-1,3-diazinan-4-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O3/c1-7(14)12(19)15-9-4-2-8(3-5-9)10-6-11(18)17-13(20)16-10/h2-5,7,10H,6H2,1H3,(H,15,19)(H2,16,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYRAUWBDJKJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C2CC(=O)NC(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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